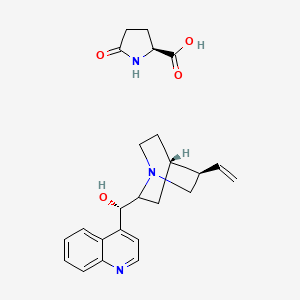
Einecs 260-313-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 260-313-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Análisis De Reacciones Químicas
Einecs 260-313-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Einecs 260-313-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 260-313-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Einecs 260-313-5 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, used in industrial and chemical processes.
Einecs 239-934-0: Mercurous oxide, employed in specific chemical reactions and industrial applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.
Propiedades
Número CAS |
56652-33-6 |
|---|---|
Fórmula molecular |
C24H29N3O4 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H22N2O.C5H7NO3/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;7-4-2-1-3(6-4)5(8)9/h2-7,9,13-14,18-19,22H,1,8,10-12H2;3H,1-2H2,(H,6,7)(H,8,9)/t13-,14-,18?,19-;3-/m00/s1 |
Clave InChI |
IOFJVJGKFAPBNG-GVDYMPHKSA-N |
SMILES isomérico |
C=C[C@H]1CN2CC[C@H]1CC2[C@H](C3=CC=NC4=CC=CC=C34)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



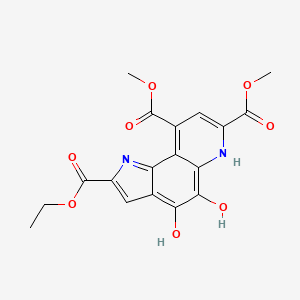

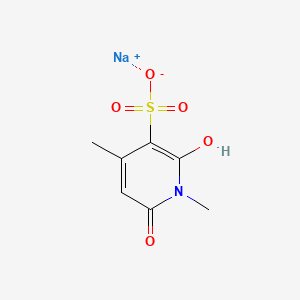



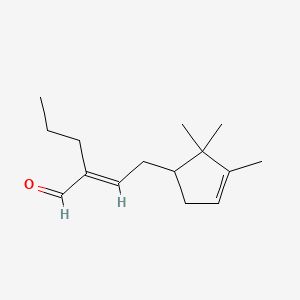
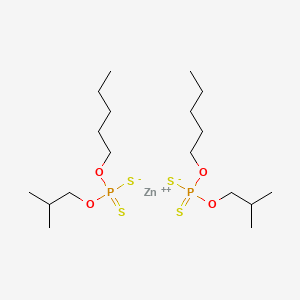
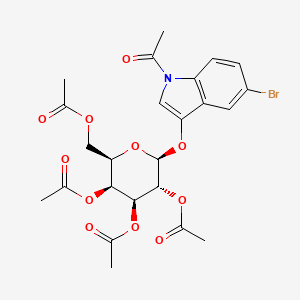
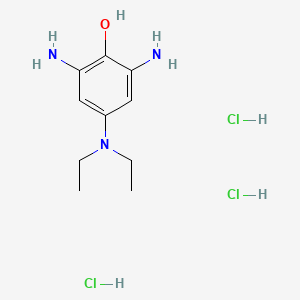
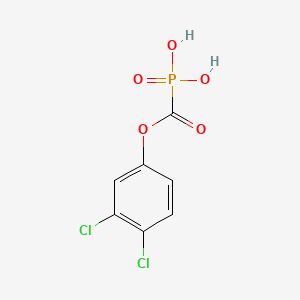
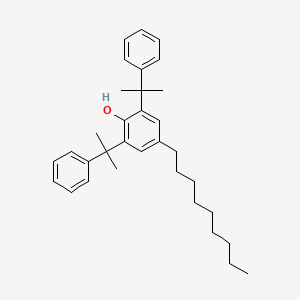
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
